Home > Products > Screening Compounds P61084 > Mozenavir (stereochemistry undefined)
Mozenavir (stereochemistry undefined) - 257295-75-3

Mozenavir (stereochemistry undefined)

Catalog Number: EVT-12643648
CAS Number: 257295-75-3
Molecular Formula: C33H36N4O3
Molecular Weight: 536.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Mozenavir involves several intricate steps, primarily focusing on the formation of cyclic urea structures. The process typically begins with the oxidation of N-(benzyloxycarbonyl)-(R)-phenylalaninol, yielding an aldehyde that undergoes a vanadium-mediated pinacol coupling to produce a diol. This diol is then protected and subsequently converted into a diamine through hydrogenolysis .

Key steps in the synthesis include:

  1. Swern Oxidation: Converts alcohols to aldehydes.
  2. Pinacol Coupling: Forms diols from aldehydes using metal catalysts.
  3. Protection and Deprotection: Hydroxyl groups are protected during synthesis and later deprotected to yield the final product.
  4. Cyclization: The diamine is cyclized with carbonyl diimidazole to form the cyclic urea structure.

Alternative synthetic routes involve reductive alkylation and hydrolysis steps that further refine the compound into its desired form .

Molecular Structure Analysis

Mozenavir has a complex molecular structure characterized by its formula C33H36N4O3C_{33}H_{36}N_{4}O_{3} and a molar mass of approximately 536.676g/mol536.676\,g/mol. The structural configuration includes multiple functional groups that contribute to its activity as an HIV protease inhibitor . The stereochemistry of Mozenavir remains undefined in some contexts, which may influence its pharmacological properties.

Structural Data

  • Chemical Formula: C33H36N4O3C_{33}H_{36}N_{4}O_{3}
  • Molar Mass: 536.676g/mol536.676\,g/mol

The three-dimensional structure can be explored using molecular modeling tools, which illustrate how the compound interacts with biological targets.

Chemical Reactions Analysis

Mozenavir participates in various chemical reactions typical of cyclic ureas and amines. Key reactions include:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen from organic compounds.
  • Alkylation: The introduction of alkyl groups into the molecular structure.
  • Hydrogenation: Reduction reactions that often involve adding hydrogen across double bonds or reducing functional groups like nitro groups .

These reactions are pivotal in modifying Mozenavir’s structure to enhance its biological activity or alter its pharmacokinetic properties.

Mechanism of Action

Mozenavir exerts its antiviral effects by inhibiting HIV-1 protease, an enzyme essential for processing viral proteins. By binding to the active site of this protease, Mozenavir prevents the cleavage of viral polyproteins into their functional forms, thereby disrupting the viral life cycle and inhibiting replication .

This mechanism highlights the importance of protease inhibitors in antiretroviral therapy, providing a strategic approach to managing HIV infections.

Physical and Chemical Properties Analysis

The physical and chemical properties of Mozenavir are critical for understanding its behavior in biological systems:

  • Solubility: Mozenavir is water-soluble, which is advantageous for oral bioavailability.
  • Stability: The compound's stability under physiological conditions influences its therapeutic potential.
  • Melting Point: Specific melting point data are not widely reported but are essential for formulation development.

These properties dictate how Mozenavir can be formulated and administered in clinical settings.

Applications

While Mozenavir was primarily developed as an anti-HIV drug, research continues into its potential applications against other viruses, including recent studies exploring its efficacy against SARS-CoV-2 through molecular docking simulations . The ongoing investigation into related derivatives suggests that modifications to Mozenavir's structure could yield new antiviral agents with improved efficacy and safety profiles.

Introduction and Historical Context

Emergence as an HIV-1 Protease Inhibitor

Mozenavir (DMP-450) emerged in the mid-1990s as a cyclic urea-based HIV-1 protease inhibitor designed to combat the AIDS pandemic. Its development aligned with efforts to target HIV-1 protease (PR), a symmetric homodimeric aspartyl protease essential for cleaving viral Gag and Gag-Pol polyproteins into functional enzymes and structural proteins. Without this cleavage, immature and non-infectious viral particles are produced [3] [8]. Mozenavir mimics the transition state of protease substrates, particularly the Phe-Pro or Tyr-Pro dipeptide sequences at cleavage sites [5] [10]. Unlike peptidomimetic inhibitors (e.g., saquinavir), its cyclic urea scaffold conferred rigidity, enhancing binding specificity to the protease active site. Key interactions included hydrogen bonds with catalytic residues Asp25/Asp25' and hydrophobic contacts in the S1/S1' subsites [5] [10]. Early biochemical assays demonstrated potent inhibition, with Ki values in the nanomolar range, positioning mozenavir as a promising candidate amid the first generation of HIV protease inhibitors [1] [10].

Developmental Timeline and Clinical Trial Discontinuation

Mozenavir advanced to clinical trials following robust in vitro activity. Phase I studies (mid-1990s) confirmed its bioavailability and tolerability, while Phase II trials evaluated efficacy in treatment-naïve and -experienced HIV patients [10]. However, comparative studies revealed inferior antiviral efficacy relative to contemporaneous inhibitors like ritonavir and indinavir. By the early 2000s, clinical development was discontinued. Key factors included:

  • Pharmacokinetic Limitations: Variable oral absorption and suboptimal plasma half-life [10].
  • Structural Vulnerabilities: Susceptibility to resistance mutations (e.g., V82A) in the protease substrate-binding cleft [8].
  • Efficacy Gap: Reduced barrier to resistance compared to second-generation inhibitors (e.g., darunavir) [3] [8].

Table 1: Clinical Development Timeline of Mozenavir

PhasePeriodOutcomeReference
Preclinical1996–1998Potent in vitro HIV-1 PR inhibition (Ki ~nM) [10]
Phase ILate 1990sAcceptable bioavailability; no severe toxicity [10]
Phase IIEarly 2000sInferior efficacy vs. existing PIs; terminated [10]

Rationale for Repurposing in Antiviral Research

Despite clinical discontinuation, mozenavir’s molecular properties spurred interest in repurposing:

  • Broad-Specificity Potential: Computational studies revealed high binding affinity (-12.1 kcal/mol) for conserved viral targets beyond HIV-1 PR, including SARS-CoV-2 furin protease. Furin cleaves the spike protein to enable host cell entry, making it critical for viral infectivity [2].
  • Resistance Management: Its distinct chemical scaffold (cyclic urea) offers activity against multidrug-resistant HIV-1 variants, as confirmed in in silico reprofiling studies [7] [10].
  • Conserved Target Exploitation: Aspartyl proteases across viruses (e.g., HIV, SARS-CoV-2) share structural motifs, allowing mozenavir to leverage conserved catalytic residues and substrate-binding subsites [3] [7].

Table 2: Binding Affinity of Mozenavir Against Viral Targets

Target ProteinBinding Affinity (kcal/mol)Biological Role
HIV-1 Protease-10.9 to -11.4Cleaves viral polyproteins for maturation
SARS-CoV-2 Furin-12.1Activates spike protein for cell entry
SARS-CoV-2 Mpro-9.8Replication via polyprotein cleavage

Properties

CAS Number

257295-75-3

Product Name

Mozenavir (stereochemistry undefined)

IUPAC Name

1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one

Molecular Formula

C33H36N4O3

Molecular Weight

536.7 g/mol

InChI

InChI=1S/C33H36N4O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22,34-35H2

InChI Key

KYRSNWPSSXSNEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.